
4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexyl ring substituted with a pentyl group and a cyanophenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanocinnamate: A related compound with a similar structure but different functional groups.
3-(4-Cyanophenyl)propionic acid: Another similar compound with a different substituent on the prop-2-enoate moiety.
Uniqueness
4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Properties
CAS No. |
90424-63-8 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-pentylcyclohexyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H27NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-9,12,15,17,20H,2-5,10-11,13-14H2,1H3 |
InChI Key |
HRCTWZDUOWBPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


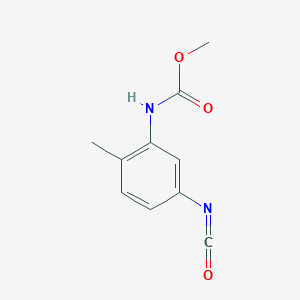
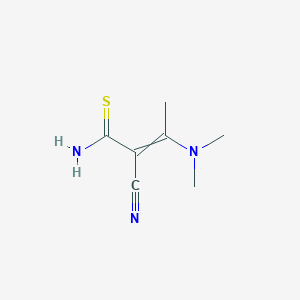

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
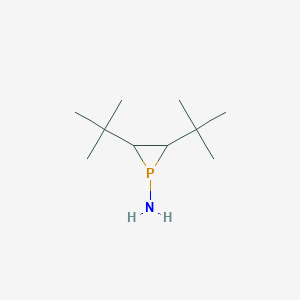
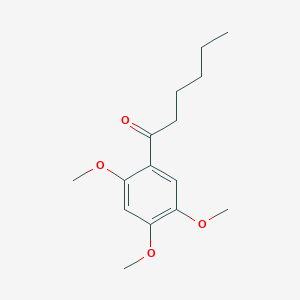

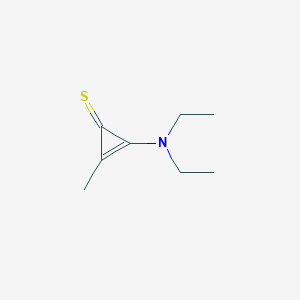
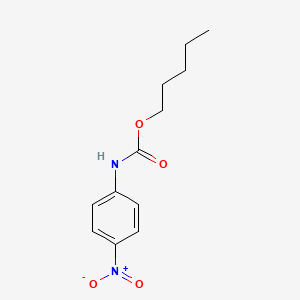
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
